Cas no 81465-82-9 (3-(4-Fluorophenyl)isoxazol-5-amine)

3-(4-Fluorophenyl)isoxazol-5-amine structure
81465-82-9 structure
Product name:3-(4-Fluorophenyl)isoxazol-5-amine
CAS No:81465-82-9
MF:C9H7FN2O
MW:178.163085222244
MDL:MFCD03407398
CID:844241
PubChem ID:2060332

3-(4-Fluorophenyl)isoxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Fluorophenyl)isoxazol-5-amine
    • 5-Amino-3-(4-fluorophenyl)isoxazole
    • 3-(4-Fluoro-phenyl)-isoxazol-5-ylamine
    • 3-(4-fluorophenyl)-1,2-oxazol-5-amine
    • 3-(4-fluorophenyl)-5-isoxazolamine
    • 3-(4-fluorophenyl)-isoxazole-5-amine
    • 5-Isoxazolamine, 3-(4-fluorophenyl)-
    • 3-(4-fluorophenyl)isoxazole-5-ylamine
    • UUIDVOMRKXGYHN-UHFFFAOYSA-N
    • SBB022240
    • KM2082
    • BBL104317
    • STK313245
    • 3-(4-Fluorophenyl)isoxazole-5-amine
    • 5-Isoxazolamine
    • 3-(4-Fluorophenyl)-5-isoxazolamine (ACI)
    • 3-(4-Fluorophenyl)isoxazol-5-ylamine
    • 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE
    • DTXSID90366162
    • ALBB-021643
    • A840135
    • T71349
    • SY012481
    • 81465-82-9
    • AKOS000117872
    • MFCD03407398
    • J-510707
    • A2929
    • CS-0085264
    • DB-011682
    • Z56979378
    • SCHEMBL2159980
    • EN300-10186
    • NS-01520
    • MDL: MFCD03407398
    • Inchi: 1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
    • InChI Key: UUIDVOMRKXGYHN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C2C=C(N)ON=2)=CC=1

Computed Properties

  • Exact Mass: 178.05424101g/mol
  • Monoisotopic Mass: 178.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: 100.0 to 104.0 deg-C
  • Boiling Point: No date available
  • Flash Point: 179.8℃
  • Sensitiveness: Light Sensitive
  • Vapor Pressure: No date available

3-(4-Fluorophenyl)isoxazol-5-amine Security Information

3-(4-Fluorophenyl)isoxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B435045-1g
3-(4-Fluorophenyl)isoxazol-5-amine
81465-82-9
1g
$ 295.00 2022-06-07
Enamine
EN300-10186-0.05g
3-(4-fluorophenyl)-1,2-oxazol-5-amine
81465-82-9 96%
0.05g
$32.0 2023-10-28
TRC
B435045-500mg
3-(4-Fluorophenyl)isoxazol-5-amine
81465-82-9
500mg
$ 210.00 2022-06-07
Chemenu
CM190701-5g
3-(4-Fluorophenyl)isoxazol-5-amine
81465-82-9 95%
5g
$373 2021-08-05
TRC
B435045-100mg
3-(4-Fluorophenyl)isoxazol-5-amine
81465-82-9
100mg
$ 50.00 2022-06-07
Enamine
EN300-10186-0.5g
3-(4-fluorophenyl)-1,2-oxazol-5-amine
81465-82-9 96%
0.5g
$106.0 2023-10-28
Chemenu
CM190701-1g
3-(4-Fluorophenyl)isoxazol-5-amine
81465-82-9 95%
1g
$144 2024-07-23
Fluorochem
030134-1g
3-(4-Fluoro-phenyl)-isoxazol-5-ylamine
81465-82-9 95%
1g
£181.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A868963-200mg
5-Amino-3-(4-fluorophenyl)isoxazole
81465-82-9 95%
200mg
1,196.00 2021-05-17
Fluorochem
030134-250mg
3-(4-Fluoro-phenyl)-isoxazol-5-ylamine
81465-82-9 95%
250mg
£91.00 2022-03-01

3-(4-Fluorophenyl)isoxazol-5-amine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 3 - 5 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  1 h, rt
2.2 rt
2.3 Reagents: Water ;  rt
Reference
N-heterocyclic carbene-catalyzed direct enantioselective synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones
Huang, Xiaoxia; et al, Organic Chemistry Frontiers, 2023, 10(4), 963-969

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Methanol
1.2 Solvents: Methanol
Reference
A modified procedure for the synthesis of 5-amino-3-arylisoxazoles and their reactions with tetrasulfur tetranitride antimony(V) chloride complex (S4N4·SbCl5): novel synthesis of 3-aryl-1,2,5-thiadiazole-4-carboxamides
Kong, Yung Cheol; et al, Heterocycles, 2001, 55(1), 75-89

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  1 h, rt
1.2 rt
1.3 Solvents: Water ;  rt
Reference
Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion
Ge, Yun; et al, Journal of Organic Chemistry, 2019, 84(5), 2676-2688

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  1 h, rt
1.2 rt
1.3 Reagents: Water ;  rt
Reference
N-heterocyclic carbene-catalyzed direct enantioselective synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones
Huang, Xiaoxia; et al, Organic Chemistry Frontiers, 2023, 10(4), 963-969

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  1 h, rt
1.2 -
1.3 Reagents: Water
Reference
Hoveyda-Grubbs II Catalyst: A Useful Catalyst for One-Pot Visible-Light-Promoted Ring Contraction and Olefin Metathesis Reactions
Ge, Yun; et al, Organic Letters, 2018, 20(9), 2774-2777

3-(4-Fluorophenyl)isoxazol-5-amine Raw materials

3-(4-Fluorophenyl)isoxazol-5-amine Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81465-82-9)3-(4-Fluorophenyl)isoxazol-5-amine
A840135
Purity:99%
Quantity:1g
Price ($):190.0